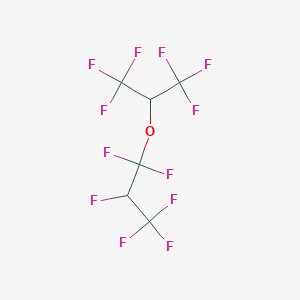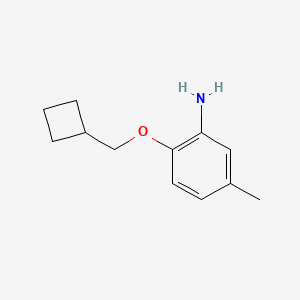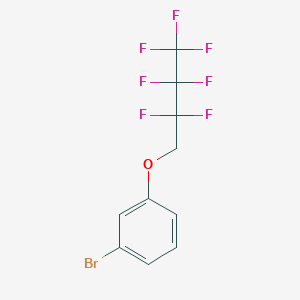
Ketomethylenebestatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketomethylenebestatin is a synthetic compound known for its role as an aminopeptidase inhibitor. It is an analog of the natural aminopeptidase inhibitor Bestatin. The compound has shown significant inhibitory activity against various aminopeptidases, including AP-B, AP-M, and Leu-AP, with IC50 values of 56 μM, 752 μM, and 0.39 μM, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ketomethylenebestatin involves several key steps. The process begins with a malonic ester alkylation using a suitably protected halomethyl ketone of (2S,3R)-AHPBA. This is followed by a second alkylation with isobutyl bromide of the resulting 4-ketodiester. The final steps include decarboxylation and deprotection to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of malonic ester alkylation and subsequent steps are common in pharmaceutical manufacturing, allowing for the production of this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Ketomethylenebestatin primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halomethyl ketones and alkyl bromides.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halomethyl ketones yield ketomethylene derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
Ketomethylenebestatin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of aminopeptidases in various biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting aminopeptidases involved in disease pathways.
Wirkmechanismus
Ketomethylenebestatin exerts its effects by inhibiting aminopeptidases, enzymes that play a crucial role in protein metabolism. The compound binds to the active site of these enzymes, preventing them from cleaving amino acids from the N-terminus of peptide substrates. This inhibition disrupts various metabolic pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bestatin: The natural aminopeptidase inhibitor from which Ketomethylenebestatin is derived.
Amastatin: Another aminopeptidase inhibitor with a different structure but similar inhibitory activity.
Leuhistin: Known for its inhibitory effects on leucine aminopeptidase.
Uniqueness
This compound is unique due to its synthetic origin and specific inhibitory profile. While it is less potent than Bestatin, it offers a valuable alternative for studying aminopeptidase inhibition and has distinct advantages in terms of stability and ease of synthesis .
Eigenschaften
Molekularformel |
C17H25NO4 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)8-13(17(21)22)10-15(19)16(20)14(18)9-12-6-4-3-5-7-12/h3-7,11,13-14,16,20H,8-10,18H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
ZPQDBPWAVIVFGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
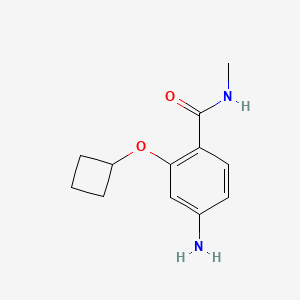
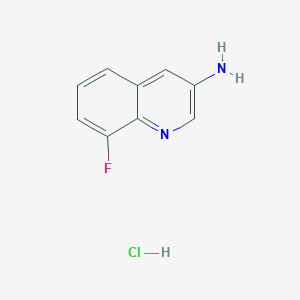



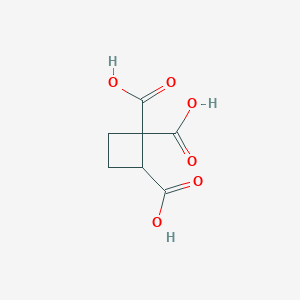


amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)
